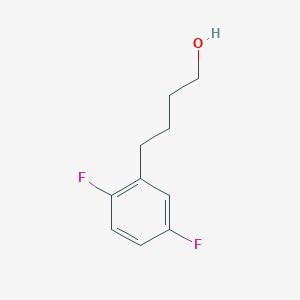

2,5-Difluoro-benzenebutanol

Beschreibung

2,5-Difluoro-benzenebutanol is an organic compound with the molecular formula C10H12F2O It is a derivative of benzenebutanol, where two hydrogen atoms on the benzene ring are replaced by fluorine atoms at the 2 and 5 positions

Eigenschaften

Molekularformel |

C10H12F2O |

|---|---|

Molekulargewicht |

186.20 g/mol |

IUPAC-Name |

4-(2,5-difluorophenyl)butan-1-ol |

InChI |

InChI=1S/C10H12F2O/c11-9-4-5-10(12)8(7-9)3-1-2-6-13/h4-5,7,13H,1-3,6H2 |

InChI-Schlüssel |

SJHDXMNWJUMCIH-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC(=C(C=C1F)CCCCO)F |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Eine gängige Methode ist die Balz-Schiemann-Reaktion, bei der 2,5-Difluoranilin diazotiert und anschließend die Diazoniumgruppe durch eine Hydroxylgruppe ersetzt wird . Diese Reaktion wird unter kontrollierten Bedingungen durchgeführt, um die Stabilität des Diazonium-Zwischenprodukts zu gewährleisten.

Industrielle Produktionsmethoden: In industrieller Umgebung kann die Produktion von 2,5-Difluor-benzenebutanol mit Hilfe von kontinuierlichen Verfahren hochskaliert werden. Diese Methoden bieten Vorteile wie verbesserte Sicherheit, höhere Ausbeuten und verkürzte Reaktionszeiten im Vergleich zu herkömmlichen Batch-Verfahren . Die Verwendung inerter Lösungsmittel und optimierte Reaktionsbedingungen verbessern die Effizienz des Produktionsprozesses weiter.

Analyse Chemischer Reaktionen

Arten von Reaktionen: 2,5-Difluor-benzenebutanol durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Die benzylische Position kann oxidiert werden, um Benzoesäure-Derivate zu bilden.

Reduktion: Reduktionsreaktionen können die Hydroxylgruppe in ein Wasserstoffatom umwandeln und so 2,5-Difluorbenzol bilden.

Substitution: Die Fluoratome können unter geeigneten Bedingungen durch andere funktionelle Gruppen substituiert werden

Häufige Reagenzien und Bedingungen:

Oxidation: Kaliumpermanganat (KMnO4) unter sauren Bedingungen.

Reduktion: Wasserstoffgas (H2) mit einem Palladiumkatalysator.

Substitution: Nucleophile Reagenzien wie Natriumhydroxid (NaOH) oder Kalium-tert-butoxid (KOtBu).

Hauptprodukte:

Oxidation: 2,5-Difluorbenzoesäure.

Reduktion: 2,5-Difluorbenzol.

Substitution: Verschiedene substituierte Benzenebutanolderivate, abhängig vom verwendeten Nucleophil.

Wissenschaftliche Forschungsanwendungen

2,5-Difluor-benzenebutanol hat verschiedene Anwendungen in der wissenschaftlichen Forschung:

Chemie: Als Baustein bei der Synthese komplexerer organischer Moleküle.

Biologie: Einsatz in der Untersuchung der Auswirkungen fluorierter Verbindungen auf biologische Systeme.

Medizin: Untersucht wegen seines potenziellen Einsatzes in der Arzneimittelentwicklung aufgrund seiner einzigartigen chemischen Eigenschaften.

Industrie: Einsatz bei der Produktion von Spezialchemikalien und -materialien

5. Wirkmechanismus

Der Wirkmechanismus von 2,5-Difluor-benzenebutanol beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen und Signalwegen. Die Fluoratome erhöhen die Lipophilie der Verbindung, wodurch sie biologische Membranen effektiver durchdringen kann. Diese Eigenschaft macht sie zu einem wertvollen Werkzeug in der Arzneimittelverabreichung und anderen biomedizinischen Anwendungen .

Ähnliche Verbindungen:

- 2,4-Difluor-benzenebutanol

- 3,5-Difluor-benzenebutanol

- 2,6-Difluor-benzenebutanol

Vergleich: Im Vergleich zu seinen Analoga zeigt 2,5-Difluor-benzenebutanol aufgrund der spezifischen Positionierung der Fluoratome eine einzigartige Reaktivität. Diese Positionierung beeinflusst die elektronischen Eigenschaften der Verbindung und ihre Wechselwirkungen mit anderen Molekülen, wodurch sie sich in ihrem chemischen Verhalten und ihren Anwendungen unterscheidet .

Wirkmechanismus

The mechanism of action of 2,5-Difluoro-benzenebutanol involves its interaction with specific molecular targets and pathways. The fluorine atoms enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property makes it a valuable tool in drug delivery and other biomedical applications .

Vergleich Mit ähnlichen Verbindungen

- 2,4-Difluoro-benzenebutanol

- 3,5-Difluoro-benzenebutanol

- 2,6-Difluoro-benzenebutanol

Comparison: Compared to its analogs, 2,5-Difluoro-benzenebutanol exhibits unique reactivity due to the specific positioning of the fluorine atoms. This positioning influences the compound’s electronic properties and its interactions with other molecules, making it distinct in its chemical behavior and applications .

Biologische Aktivität

2,5-Difluoro-benzenebutanol is a fluorinated compound with potential biological activity due to its unique structure, which combines a butanol moiety with a difluorobenzene ring. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.

2,5-Difluoro-benzenebutanol has the molecular formula . The presence of fluorine atoms can significantly influence the compound's reactivity and biological interactions. Fluorinated compounds often exhibit enhanced lipophilicity and altered metabolic pathways compared to their non-fluorinated counterparts.

Mechanisms of Biological Activity

The biological activity of 2,5-Difluoro-benzenebutanol can be attributed to several mechanisms:

- Enzyme Inhibition : Fluorinated compounds can act as inhibitors of various enzymes. For instance, studies have shown that fluorinated alcohols may inhibit alcohol dehydrogenase (ADH), affecting ethanol metabolism.

- Cell Signaling Modulation : The compound may interact with cell signaling pathways, influencing processes such as apoptosis and cell proliferation.

- Antimicrobial Activity : Preliminary studies suggest that certain fluorinated compounds possess antimicrobial properties, potentially making 2,5-Difluoro-benzenebutanol useful in combating resistant bacterial strains.

In Vitro Studies

In vitro assays have demonstrated that 2,5-Difluoro-benzenebutanol exhibits significant biological activity against various cell lines. For example:

- Cytotoxicity Assays : The compound was tested on human cancer cell lines (e.g., HeLa and MCF-7) using MTT assays. Results indicated a dose-dependent decrease in cell viability, suggesting potential anticancer properties.

- Anti-inflammatory Effects : Treatment with 2,5-Difluoro-benzenebutanol reduced the expression of pro-inflammatory cytokines in LPS-stimulated macrophages, indicating its potential as an anti-inflammatory agent.

Case Studies

Several case studies highlight the biological relevance of 2,5-Difluoro-benzenebutanol:

-

Case Study on Cancer Cell Lines :

- Objective : Evaluate the cytotoxic effects of 2,5-Difluoro-benzenebutanol on breast cancer cells.

- Method : MCF-7 cells were treated with varying concentrations (0.1 to 100 µM) for 24 hours.

- Results : IC50 value was determined to be approximately 30 µM, indicating significant cytotoxicity at higher concentrations.

-

Case Study on Anti-inflammatory Activity :

- Objective : Assess the anti-inflammatory effects in a murine model.

- Method : Mice were administered 2,5-Difluoro-benzenebutanol prior to LPS injection.

- Results : A marked reduction in TNF-α and IL-6 levels was observed in serum samples compared to control groups.

Data Tables

| Study Type | Cell Line | Concentration (µM) | IC50 (µM) | Effect Observed |

|---|---|---|---|---|

| Cytotoxicity | MCF-7 | 0.1 - 100 | 30 | Significant reduction in viability |

| Anti-inflammatory | Macrophages | 10 - 50 | N/A | Decreased cytokine expression |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.